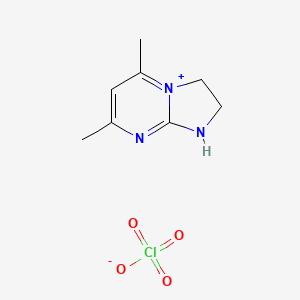
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with additional methyl groups at the 5 and 7 positions. The perchlorate anion is associated with this compound, contributing to its overall stability and reactivity.
準備方法
The synthesis of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations One common synthetic route includes the reaction of 2-aminopyrimidine with α-haloketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine coreThe final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyrimidine core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperature and pressure conditions.
科学的研究の応用
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting disease-related pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s unique structure allows it to interact with DNA and RNA, potentially affecting gene expression and cellular processes .
類似化合物との比較
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate can be compared with other similar compounds, such as:
1H-Imidazo[1,2-a]pyrimidine: Lacks the additional methyl groups and perchlorate anion, resulting in different reactivity and stability.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: These compounds have a similar imidazo core but differ in their ring fusion and substituents, leading to distinct biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have a benzene ring fused to the imidazo[1,2-a]pyrimidine core, offering different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
35327-68-5 |
|---|---|
分子式 |
C8H12ClN3O4 |
分子量 |
249.65 g/mol |
IUPAC名 |
5,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium;perchlorate |
InChI |
InChI=1S/C8H11N3.ClHO4/c1-6-5-7(2)11-4-3-9-8(11)10-6;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
InChIキー |
AXDQDPZPFWUASF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+]2CCNC2=N1)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
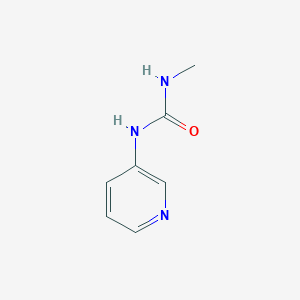
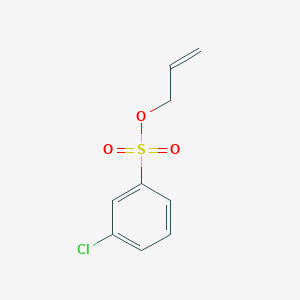
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

stannane](/img/structure/B14675285.png)
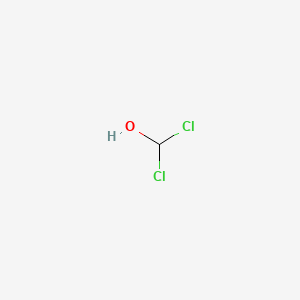
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
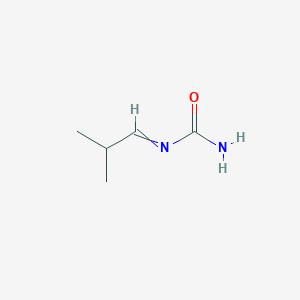
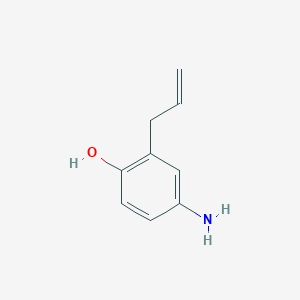

![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
